molecular formula C15H12BrClF2N4O2S B3729850 5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL

5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL

Cat. No.: B3729850
M. Wt: 465.7 g/mol
InChI Key: AGBZUNZECVBMMP-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazolo[3,4-b][1,3,4]thiadiazine core, makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL involves multiple steps, starting with the preparation of the triazolothiadiazine core. This core is typically synthesized through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions . The subsequent steps involve the introduction of the bromo, chloro, difluoromethyl, and ethoxyphenol groups through various substitution reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester or ether groups can be hydrolyzed to form corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazolothiadiazine core is known to interact with enzymes and receptors, leading to inhibition of their activity. For example, it may inhibit carbonic anhydrase or cholinesterase enzymes, which are involved in various physiological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of 5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL lies in its specific combination of substituents, which confer distinct pharmacological properties .

Properties

IUPAC Name

5-bromo-4-[(Z)-[3-[chloro(difluoro)methyl]-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF2N4O2S/c1-3-25-11-4-8(9(16)6-10(11)24)5-12-7(2)22-23-13(15(17,18)19)20-21-14(23)26-12/h4-6,24H,3H2,1-2H3/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBZUNZECVBMMP-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)(F)Cl)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)(F)Cl)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL
Reactant of Route 2
Reactant of Route 2
5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL
Reactant of Route 3
5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL
Reactant of Route 4
5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL
Reactant of Route 5
Reactant of Route 5
5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL
Reactant of Route 6
5-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-ETHOXYPHENOL

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